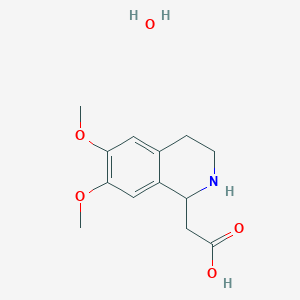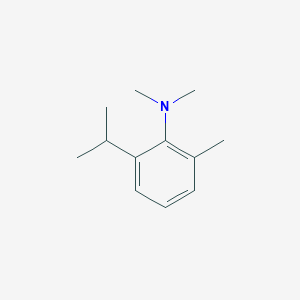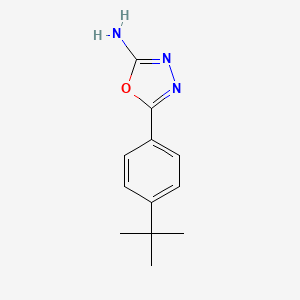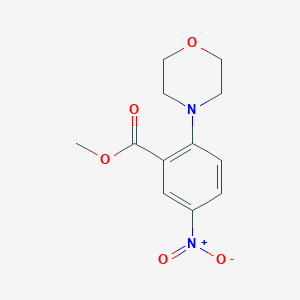
5-(1-Benzylpiperidin-4-yl)-4-methyl-4h-1,2,4-triazole-3-thiol
概要
説明
The compound “5-(1-Benzylpiperidin-4-yl)-4-methyl-4h-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a benzylpiperidine moiety, a triazole ring, and a thiol group. Benzylpiperidines are a class of organic compounds containing a piperidine ring which is conjugated to a benzyl group . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms . Thiols are compounds containing an -SH (sulfhydryl) group .
科学的研究の応用
Synthesis and Pharmacological Applications
Triazole derivatives have been synthesized and explored for their pharmacological properties, including antimicrobial and antitubercular activities. For instance, the synthesis of thiazolidinones and Mannich bases from 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole has been reported, with evaluations for antimicrobial and antitubercular activities (Dave et al., 2007). These studies highlight the potential of triazole derivatives in developing new pharmacological agents.
Corrosion Inhibition
Triazole derivatives have also been investigated for their effectiveness as corrosion inhibitors. A study on benzimidazole derivatives, closely related to triazole compounds, found that they significantly inhibit mild steel corrosion in acidic solutions. The efficiency of these inhibitors increases with concentration, and their adsorption follows the Langmuir adsorption isotherm (Yadav et al., 2013).
Antimicrobial Activity
Several 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds, derived from 2-methylbenzimidazole, have shown promising results against bacteria, mold, and yeast, indicating the broad-spectrum potential of triazole compounds in antimicrobial applications (Tien et al., 2016).
Antioxidant and Analgesic Activities
Triazole derivatives containing pyrazole moiety have been synthesized and tested for their in vivo analgesic and in vitro antioxidant activities. These studies reveal significant analgesic and antioxidant properties, suggesting the therapeutic potential of triazole compounds in managing pain and oxidative stress (Karrouchi et al., 2016).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine and N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide , have been found to target Acetylcholinesterase and Beta-secretase 1 respectively . These enzymes play crucial roles in neural signaling and the development of neurodegenerative diseases.
生化学分析
Biochemical Properties
5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, potentially altering metabolic pathways and cellular processes. The compound’s interaction with enzymes such as acetylcholinesterase and monoamine oxidase suggests its potential in modulating neurotransmitter levels and influencing neurological functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the expression of genes involved in apoptosis, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic flux and gene expression. The compound’s ability to bind to specific receptors and enzymes, such as acetylcholinesterase, highlights its potential in modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection or anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including neurotoxicity or hepatotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes various metabolic reactions, including hydroxylation, dealkylation, and conjugation, which influence its bioavailability and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its interactions with other biomolecules and its overall efficacy .
特性
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-18-14(16-17-15(18)20)13-7-9-19(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMKAHKKJLBYGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391259 | |
| Record name | 8X-0217 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866142-48-5 | |
| Record name | 2,4-Dihydro-4-methyl-5-[1-(phenylmethyl)-4-piperidinyl]-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866142-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8X-0217 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1622510.png)



![2-Phenylbenzo[f]isoindole-1,3-dione](/img/structure/B1622518.png)



![8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide](/img/structure/B1622523.png)


![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine](/img/structure/B1622527.png)

![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1622529.png)
